2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethoxybenzoic acid with an appropriate amine derivative of quinazoline under dehydrating conditions. The reaction often requires catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
- 2,3-dimethoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
Uniqueness
2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups and the quinazoline moiety contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-25-20-12-5-4-10-18(20)24(29)27(15)17-9-6-8-16(14-17)26-23(28)19-11-7-13-21(30-2)22(19)31-3/h4-14H,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONIFINCAYTASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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